molecular formula C9H7ClN4O2S B599197 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid CAS No. 1251716-89-8

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

Cat. No.: B599197
CAS No.: 1251716-89-8
M. Wt: 270.691
InChI Key: LEPDNDFKYFKQNP-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a thiazole ring substituted at position 5 with a carboxylic acid group and at position 2 with a (6-chloro-2-methylpyrimidin-4-yl)amino moiety (Fig. 1). Its molecular formula is C₁₀H₈ClN₅O₂S, with a molecular weight of 313.72 g/mol (CAS RN: 1251716-89-8) .

Synthesis:
The compound is synthesized via a multi-step process:

Cyclization: Ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared from thiourea and ethyl 2-chloroacetoacetate .

Pyrimidine Coupling: The amino group on the thiazole reacts with 4,6-dichloro-2-methylpyrimidine under basic conditions (e.g., sodium t-butoxide in THF) to introduce the pyrimidinylamino substituent .

Hydrolysis: The ethyl ester is hydrolyzed to the free carboxylic acid using NaOH .

Properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPDNDFKYFKQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735198
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251716-89-8
Record name 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Hydride-Mediated Coupling

A high-yielding approach involves reacting 4,6-dichloro-2-methylpyrimidine with ethyl 2-aminothiazole-5-carboxylate in anhydrous DMF under inert atmosphere. Sodium hydride (2.0 equivalents) deprotonates the thiazole amine at 0°C, facilitating nucleophilic attack on the pyrimidine’s C6 chloride. Gradual warming to room temperature over 72 hours ensures complete conversion, with precipitation upon aqueous workup yielding 98% pure product.

Key Reaction Parameters

  • Solvent : DMF (210 mL per 10 g pyrimidine)

  • Temperature : 0°C → 20°C (ramped over 3 hours)

  • Stoichiometry : 1:1 ratio of pyrimidine to thiazole ester

  • Workup : Quenching with saturated NH4_4Cl, filtration, and drying

1H^1H-NMR (CDCl3_3) data corroborate the structure: δ 1.34–1.51 (t, 3H, ester CH3_3), 2.75 (s, 3H, pyrimidine CH3_3), 6.73 (s, 1H, pyrimidine H), and 8.14 (s, 1H, thiazole H). LCMS analysis ([M-H]^- at m/z 297.1) further validates molecular weight.

Cesium Carbonate-Mediated Coupling

Alternative protocols employ cesium carbonate (2.0 equivalents) in DMF at ambient temperature. This method avoids cryogenic conditions, simplifying scalability. Ethyl 2-aminothiazole-5-carboxylate and 4,6-dichloro-2-methylpyrimidine react for 24 hours, yielding 83% of the ester intermediate after aqueous extraction.

Comparative Advantages

  • Milder Conditions : No requirement for inert atmosphere or low temperatures

  • Reduced Byproducts : Higher selectivity due to cesium’s superior leaving-group activation

Hydrolysis of the Ethyl Ester to the Carboxylic Acid

The ester intermediate undergoes alkaline hydrolysis to furnish the carboxylic acid. A representative procedure uses NaOH (2.0 equivalents) in a THF–methanol–water (3:3:1) mixture at 25°C for 20 hours. Acidification with HCl precipitates the product, which is filtered and dried to 70% yield.

Optimized Hydrolysis Conditions

ParameterValue
BaseNaOH (20% aqueous solution)
Solvent SystemTHF:CH3_3OH:H2_2O (3:3:1)
Temperature25°C
Reaction Time20 hours

Optimization of Reaction Conditions

Solvent Selection

DMF remains the solvent of choice for the coupling step due to its high polarity and ability to dissolve both reactants. Substitutions with THF or acetonitrile reduce yields by 30–40%, attributed to poor nucleophile solvation.

Base Efficiency

Sodium hydride outperforms cesium carbonate in reaction rate (72 hours vs. 24 hours) but requires stringent moisture control. Industrial applications may favor cesium carbonate for its operational simplicity despite marginally lower yields.

Characterization and Analytical Data

Spectroscopic Validation

Post-hydrolysis, 1H^1H-NMR (DMSO-d6_6) reveals the loss of ester signals (δ 1.29–4.28) and emergence of a carboxylic acid proton at δ 12.36. 13C^{13}C-NMR confirms the carbonyl carbon at δ 167.40 ppm.

Purity Assessment

HPLC analyses report >96% purity for both intermediate and final product, with LCMS ([M+H]+^+ at m/z 299.3) ensuring no residual starting materials.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times by 50% and enhances heat dissipation, critical for exothermic amination steps. However, sodium hydride’s pyrophoric nature necessitates specialized equipment, favoring cesium carbonate in continuous systems.

Cost-Benefit Analysis

FactorSodium Hydride MethodCesium Carbonate Method
Raw Material Cost$7.00/mol$10.00/mol
Energy ConsumptionHigh (cryogenic)Low (ambient)
Yield98%83%

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted thiazole derivatives .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-tumor agent. A series of derivatives based on thiazole and pyrimidine structures have been synthesized to evaluate their antiproliferative activities against various cancer cell lines:

  • Case Study : A derivative of 2-amino-thiazole-5-carboxylic acid exhibited high antiproliferative potency against human K563 leukemia cells, with activity comparable to dasatinib, a well-known anticancer drug. However, its effectiveness varied across different cancer types, indicating a need for further structure-activity relationship studies to optimize its therapeutic profile .

Antiviral Properties

The compound has also been explored for its antiviral properties. Thiazole derivatives have shown promising activity against viral infections, suggesting that modifications to the thiazole structure can enhance efficacy:

  • Research Findings : Certain thiazole-containing compounds demonstrated significant antiviral activity against various viruses, indicating that the thiazole moiety can be a critical component in developing new antiviral agents .

Synthesis and Derivative Development

The synthesis of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid involves multiple steps, including the reaction of thiazole carboxylic acid derivatives with substituted amines. This synthetic pathway allows for the creation of a diverse library of compounds that can be screened for biological activity:

StepDescription
1Reaction of thiazole carboxylic acid chloride with an amine in the presence of a base.
2Purification and characterization of the resulting compounds using NMR and other techniques.
3Biological evaluation against target cell lines to assess anticancer or antiviral activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Key Insights : The presence of electron-withdrawing groups (such as chlorine) on the phenyl ring enhances biological activity, while specific substitutions on the thiazole ring can significantly alter the compound's potency against various targets .

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain kinases, leading to the modulation of cellular signaling pathways. This inhibition can result in various biological effects, including the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Thiazole Position 2) Biological Activity/Application Key References
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid (6-Chloro-2-methylpyrimidin-4-yl)amino Kinase inhibitor intermediate (e.g., dasatinib)
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j) 3,4,5-Trimethoxybenzamido Antibacterial (cephalosporin-inspired)
2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid (2a) 4-Chlorophenyl Antifungal precursor (e.g., hydrazine derivatives)
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid (2b) 4-Trifluoromethylphenyl Antifungal precursor
2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-5-carboxamide Carboxamide (N-(2-chloro-6-methylphenyl)) Kinase inhibitor (dasatinib intermediate)
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid Ethylamino Medicinal chemistry applications (stability noted)

Structural and Functional Insights

Core Thiazole Modifications: The carboxylic acid group at position 5 enhances solubility and facilitates coupling reactions (e.g., amidation for drug development) . Pyrimidinylamino substituents (as in the target compound) improve binding to kinase ATP pockets, critical for anticancer activity .

Biological Activity Trends: Antimicrobial Activity: Compounds with bulky aromatic substituents (e.g., 3,4,5-trimethoxybenzamido in 2j) show enhanced antibacterial effects due to improved membrane penetration . Antifungal Potential: Derivatives like 2a and 2b exhibit activity against fungal pathogens when converted to hydrazine derivatives . SCD1 Inhibition: Analogs with dimethylamide groups (e.g., compound 24 in ) suppress autophagy, though the target compound lacks direct evidence of this activity.

Physicochemical Properties :

  • Solubility : The carboxylic acid group in the target compound improves aqueous solubility (logP ~1.2) compared to carboxamide derivatives (logP ~2.8) .
  • Synthetic Yield : The target compound’s synthesis achieves ~86% yield in the final coupling step , outperforming analogs like 2j (90% yield) .

Notes and Considerations

Synthetic Challenges :

  • Coupling Efficiency : Pyrimidine-thiazole coupling requires precise stoichiometry and temperature control to avoid byproducts .
  • Hydrolysis Sensitivity : The carboxylic acid group necessitates mild hydrolysis conditions to prevent decarboxylation .

Safety and Handling :

  • The compound is classified with H315-H319 (skin/eye irritation) and H335 (respiratory irritation) .

Research Gaps: Limited direct biological data for the target compound; most studies focus on its role as an intermediate.

Biological Activity

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid, also known as N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-5-thiazolecarboxamide (CAS No. 302964-08-5), is a compound of significant interest due to its biological activities, particularly in the field of oncology. This compound serves as an intermediate in the synthesis of dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, particularly for chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

The compound has a molecular formula of C16H13Cl2N5OSC_{16}H_{13}Cl_2N_5OS and a molecular weight of approximately 394.28 g/mol. It is characterized as a pale yellow solid, which is typically stored under inert conditions at low temperatures to maintain stability .

Anticancer Properties

The primary biological activity associated with this compound is its role as an anticancer agent. Research has demonstrated its efficacy against various cancer cell lines, particularly those related to leukemia.

  • Mechanism of Action : The compound acts as a protein tyrosine kinase inhibitor, which interferes with signaling pathways that promote cancer cell proliferation and survival . The pyrimidinylamino core structure is crucial for its anti-tumor activity, as evidenced by structure-activity relationship studies .
  • Cell Line Studies :
    • In vitro studies have shown that derivatives of this compound exhibit high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib .
    • However, its effectiveness varies across different cancer types; for instance, it was less active against mammary and colon carcinoma cell lines with IC50 values around 20 µM, compared to dasatinib's IC50 values of less than 1 µM across similar tests .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiazole and pyrimidine rings can significantly influence the biological activity of the compound. For example:

  • The introduction of various substituents on the aromatic rings has been shown to enhance or diminish anticancer activity.
  • Compounds with specific configurations exhibited improved potency against certain cancer types while maintaining selectivity .

Data Table: Biological Activity Summary

Compound Target Cell Line IC50 (µM) Activity
DasatinibK563 (Leukemia)<1Highly potent
6dK563 (Leukemia)Comparable to DasatinibHigh potency
6dMDA-MB 231 (Breast)>20Inactive
6dMCF-7 (Breast)20.2Less active
6dHT-29 (Colon)21.6Less active

Case Studies

Several studies have evaluated the biological activity of thiazole derivatives, including this compound:

  • Antitumor Efficacy : A study focused on synthesizing thiazole derivatives showed promising results against various cancer cell lines, emphasizing the importance of structural modifications in enhancing anticancer properties .
  • Comparative Analysis : A comparative analysis highlighted that while some derivatives exhibited strong activity against leukemia cells, they showed reduced efficacy against solid tumors like breast and colon cancers, indicating a need for targeted therapeutic strategies .

Q & A

What are the standard synthetic routes for preparing this compound, and what are the critical intermediates?

Basic Research Question
The synthesis typically involves sequential coupling and protection-deprotection strategies. A representative route (as seen in kinase inhibitor development) starts with 2-chlorothiazole, undergoes sulfur-directed ortho-lithiation, and couples with 2-chloro-6-methylphenyl isocyanate to form the thiazole-5-carboxamide core. Subsequent NaH-mediated coupling with 4-amino-6-chloro-2-methylpyrimidine and deprotection yields the penultimate intermediate. Final condensation with a piperazine derivative completes the synthesis . Key intermediates include the protected carboxamide and pyrimidinylamine derivatives.

Which spectroscopic and chromatographic techniques are essential for structural characterization?

Basic Research Question
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry, particularly distinguishing pyrimidine and thiazole ring protons. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and secondary amines (N-H bend ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95% by area normalization) .

What in vitro biological assays are recommended for initial activity screening?

Basic Research Question
Prioritize kinase inhibition assays (e.g., Src/Abl kinases via fluorescence polarization) and antiproliferative screens against hematological (K562, HL-60) and solid tumor (MDA-MB-231) cell lines. Use IC₅₀ values to quantify potency, with dasatinib as a positive control . For antimicrobial activity, employ broth microdilution (MIC determination) against Gram-positive/negative pathogens .

How can reaction conditions be optimized to mitigate low yields during cyclization steps?

Advanced Research Question
Low yields in heterocyclization (e.g., thiazole ring formation) often stem from competing side reactions. Optimize by:

  • Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent hydrolysis.
  • Adjusting catalyst loading (e.g., POCl₃ for pyrimidine coupling) and temperature gradients (reflux vs. microwave-assisted heating) .
  • Employing scavengers like molecular sieves to trap byproducts .

How should researchers address contradictions in kinase inhibition data across studies?

Advanced Research Question
Discrepancies in IC₅₀ values may arise from assay conditions (ATP concentration, enzyme isoforms) or cellular context (e.g., overexpression vs. endogenous kinase levels). Validate findings using orthogonal assays (e.g., Western blotting for phospho-targets) and compare with structurally related controls (e.g., imatinib for Abl inhibition) .

What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

Advanced Research Question
Focus on modular substitutions:

  • Pyrimidine ring : Vary substituents (e.g., Cl → F, CH₃ → CF₃) to modulate electron density and steric bulk.
  • Thiazole-5-carboxylic acid : Replace COOH with bioisosteres (e.g., tetrazole, sulfonamide) to enhance solubility or target binding .
  • Evaluate analogs via molecular docking against crystal structures (e.g., Abl kinase PDB: 2G2I) .

What in vivo models are suitable for validating antitumor efficacy?

Advanced Research Question
Use xenograft models (e.g., K562 leukemia cells in nude mice) with oral dosing (10–50 mg/kg/day). Monitor tumor volume regression and toxicity via body weight changes and histopathology. Pharmacokinetic parameters (Cmax, AUC) should align with in vitro potency (IC₅₀ < 100 nM) .

How can researchers assess compound stability under physiological conditions?

Advanced Research Question
Conduct forced degradation studies:

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS.
  • Oxidative stress : Treat with H₂O₂ (0.3% v/v) and monitor carboxylic acid oxidation .
  • Plasma stability : Use rat plasma (37°C, 1–24 h) to quantify remaining parent compound .

What computational methods predict target selectivity versus off-target effects?

Advanced Research Question
Perform molecular dynamics simulations to assess binding to unintended targets (e.g., EGFR, JAK2). Use cheminformatics tools (e.g., SwissTargetPrediction) to rank off-target probabilities. Validate with kinase profiling panels (e.g., Eurofins KinaseProfiler) .

How does multi-target inhibition (e.g., dual Src/Abl) influence therapeutic potential?

Advanced Research Question
Dual inhibitors may overcome resistance but risk toxicity. Quantify selectivity ratios (Src IC₅₀/Abl IC₅₀) and correlate with in vivo efficacy. For example, BMS-354825 (dasatinib) shows Src/Abl IC₅₀ ratios < 2, enabling broad-spectrum activity but requiring careful dose titration .

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